4-Fluorocyclohex-3-enaMine
Description
4-Fluorocyclohex-3-enaMine is an organic compound with the molecular formula C6H10FN It is a fluorinated derivative of cyclohexenamine, characterized by the presence of a fluorine atom at the fourth position of the cyclohexene ring
Properties
IUPAC Name |
4-fluorocyclohex-3-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN/c7-5-1-3-6(8)4-2-5/h1,6H,2-4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKBVQHZGZRDQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 4-Fluorocyclohex-3-enaMine involves the condensation of a cyclohexanone derivative with a secondary amine, followed by fluorination. The reaction typically proceeds as follows:
Formation of Enamine: Cyclohexanone reacts with a secondary amine (e.g., pyrrolidine) under reflux conditions in the presence of an anhydrous solvent such as benzene or toluene.
Industrial Production Methods: Industrial production of 4-Fluorocyclohex-3-enaMine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale autoclaves are often employed to ensure efficient production .
Chemical Reactions Analysis
Electrophilic Fluorination
4-Fluorocyclohex-3-enamine derivatives undergo fluorination using N-fluorobenzenesulfonimide (NFSI) under mild conditions. For example:
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Reaction of trifluoromethyl-substituted enamine 5ah with NFSI yields α-fluoro-β-hydroxy ketone 10 (81% yield) via iminium intermediate formation .
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Fluorinated amino alcohol 12 is obtained in 72% yield and 22:1 dr after tether cleavage and NaBH3CN reduction .
Kinetic studies show second-order dependence on enamine and fluorinating agent concentrations, with activation parameters supporting direct fluorine attack rather than single-electron transfer mechanisms .
Hydrogenation Reactions
Palladium-catalyzed hydrogenation of 4-fluorocyclohex-3-enamine derivatives proceeds with complete diastereoselectivity:
| Substrate | Product | Yield | Diastereomeric Ratio (dr) |
|---|---|---|---|
| 5af | 6af | 74% | >20:1 |
| 5ah | 6ah | 54% | >20:1 |
X-ray crystallography confirms the trifluoromethyl group directs hydrogenation stereochemistry .
Enzyme Inhibition Mechanisms
4-Fluorocyclohex-3-enamine analogs irreversibly inhibit human ornithine aminotransferase (OAT) through a three-step process:
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Schiff base formation with pyridoxal 5'-phosphate (PLP) cofactor
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HF elimination generating conjugated enamine intermediates
Key biological data:
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IC50 values in nanomolar range for hepatocellular carcinoma cell lines
-
Comparative Fluorination Reagent Performance
XtalFluor-E demonstrates superior safety and selectivity versus traditional agents:
| Reagent | Decomposition Onset (°C) | Maximum Reaction Temp (°C) | Typical Yield (%) |
|---|---|---|---|
| DAST | 60 | 70 | 65–78 |
| Deoxo-Fluor | 60 | 100 | 70–85 |
| XtalFluor-E | 119 | 170 | 84–91 |
Reactions with XtalFluor-E require Et3N·3HF additive for optimal fluoride delivery .
Scientific Research Applications
Organic Synthesis
4-Fluorocyclohex-3-enamine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in nucleophilic and electrophilic reactions, making it valuable for creating complex molecules.
Case Study : In a recent study, researchers utilized 4-Fluorocyclohex-3-enamine to synthesize a library of dissymmetric di-meta-substituted pyridine analogs, demonstrating its utility in late-stage functionalization of drug molecules .
Biological Applications
The compound has been investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies. Its fluorinated structure may enhance interactions with specific biological targets, potentially leading to increased efficacy in therapeutic applications.
Case Study : Research on fluorinated cyclohexene analogs revealed that they could selectively inhibit human ornithine aminotransferase (hOAT), a target for hepatocellular carcinoma treatment. The presence of fluorine significantly altered the inhibition mechanism, showcasing the compound's potential in medicinal chemistry .
Medicinal Chemistry
In medicinal chemistry, 4-Fluorocyclohex-3-enamine is explored for its therapeutic properties. Its ability to modulate enzyme activity makes it a candidate for drug development.
Case Study : A series of fluorine-substituted cyclohexene analogs were synthesized and evaluated for their inhibitory effects on GABA-AT, an enzyme linked to various neurological disorders. The findings indicated that the presence of fluorine enhanced the potency and selectivity of these compounds .
Industrial Applications
In industry, 4-Fluorocyclohex-3-enamine is used in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations requiring specific reactivity or stability.
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for complex molecules |
| Biochemical Assays | Ligand for studying enzyme interactions |
| Drug Development | Precursor for therapeutic agents |
| Specialty Chemicals | Component in industrial formulations |
Mechanism of Action
The mechanism of action of 4-Fluorocyclohex-3-enaMine involves its interaction with various molecular targets. The compound’s nucleophilicity allows it to participate in reactions with electrophiles, forming stable adducts. In biological systems, it may interact with enzymes and receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Cyclohexenamine: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Chlorocyclohex-3-enaMine: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.
4-Bromocyclohex-3-enaMine: Contains a bromine atom, which affects its reactivity and applications.
Uniqueness: 4-Fluorocyclohex-3-enaMine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This fluorination enhances the compound’s stability and reactivity, making it valuable in various chemical and biological applications .
Biological Activity
Chemical Structure and Properties
4-Fluorocyclohex-3-enamine is characterized by the presence of a fluorine atom attached to a cyclohexene ring with an amine functional group. This structure may influence its reactivity and interactions with biological targets.
Biological Activity Overview
The biological activity of 4-fluorocyclohex-3-enamine is still under investigation, but preliminary findings indicate that compounds with similar structures have demonstrated various pharmacological effects. The following sections summarize key areas of research regarding its biological activity.
Antimicrobial Activity
A study on enamine derivatives has shown promising antimicrobial properties. For instance, related compounds have been evaluated against various bacterial strains, demonstrating significant inhibitory effects. The potential mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4-Fluorocyclohex-3-enamine | E. coli | TBD |
| Similar Enamine Derivative | S. aureus | TBD |
Cytotoxicity Studies
Cytotoxicity assays have been conducted on enamine derivatives, revealing varying degrees of effectiveness against cancer cell lines. For example, compounds structurally related to 4-fluorocyclohex-3-enamine have shown cytotoxic effects against A549 human lung cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Fluorocyclohex-3-enamine | A549 | TBD |
| Similar Enamine Derivative | HeLa | TBD |
The mechanism by which 4-fluorocyclohex-3-enamine exerts its biological effects may involve interaction with specific enzymes or receptors. Similar compounds have been shown to act as enzyme inhibitors or modulators, suggesting that 4-fluorocyclohex-3-enamine could potentially affect pathways involved in cell proliferation or apoptosis.
Case Studies
- Antiviral Activity : Research into related enamines has indicated potential antiviral properties against viruses such as HIV and influenza. These compounds may inhibit viral replication by interfering with viral enzymes.
- Anti-inflammatory Effects : Some enamine derivatives have exhibited anti-inflammatory activity in vitro, suggesting that 4-fluorocyclohex-3-enamine could also possess similar properties, potentially through inhibition of pro-inflammatory cytokines.
Q & A
Q. What journal-specific guidelines apply to publishing studies on fluorinated amines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
